5-(4-{(E)-[2-(dimethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid
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Overview
Description
5-(4-{(E)-[2-(dimethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid is a complex organic compound with a molecular formula of C40H55N5O5S and a molecular weight of 717.979 g/mol . This compound is notable for its unique structure, which includes a diazenyl group, a heptadecyl chain, and a phenoxybenzenesulfonic acid moiety. It is used primarily in research settings due to its rare and unique chemical properties.
Preparation Methods
The synthesis of 5-(4-{(E)-[2-(dimethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid involves multiple steps, including the formation of the diazenyl group and the attachment of the heptadecyl chain.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the diazenyl group or other functional groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(4-{(E)-[2-(dimethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 5-(4-{(E)-[2-(dimethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, while the phenoxybenzenesulfonic acid moiety can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Compared to other similar compounds, 5-(4-{(E)-[2-(dimethylamino)phenyl]diazenyl}-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid stands out due to its unique combination of functional groups and structural features. Similar compounds include:
4-(5-dodecyl)benzenesulfonate: Another sulfonic acid derivative with a different alkyl chain length.
5-amino-2-(4-aminoanilino)benzenesulfonic acid: A compound with amino groups instead of the diazenyl group.
5-nitro-2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)benzenesulfonic acid: A nitro-substituted derivative with different functional groups.
Properties
CAS No. |
478250-33-8 |
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Molecular Formula |
C40H55N5O5S |
Molecular Weight |
718.0 g/mol |
IUPAC Name |
5-[4-[[2-(dimethylamino)phenyl]diazenyl]-3-heptadecyl-5-oxo-4H-pyrazol-1-yl]-2-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C40H55N5O5S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27-35-39(42-41-34-26-22-23-28-36(34)44(2)3)40(46)45(43-35)32-29-30-37(38(31-32)51(47,48)49)50-33-24-19-18-20-25-33/h18-20,22-26,28-31,39H,4-17,21,27H2,1-3H3,(H,47,48,49) |
InChI Key |
UELJVLFSVKANOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1N=NC2=CC=CC=C2N(C)C)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O |
Origin of Product |
United States |
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